Abamectin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abamectin is a bacterium-derived pesticide that is approved for use in many countries . It is an insecticide as well as an acaricide (miticide) and a nematicide . It is used to control insect and mite pests of a range of agronomic, fruit, vegetable, and ornamental crops . It is also used by homeowners for control of fire ants .

Synthesis Analysis

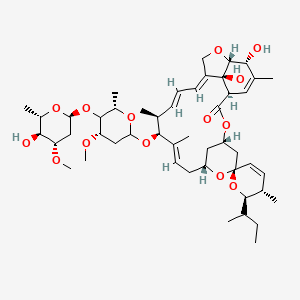

Abamectin is produced by Streptomyces avermitilis, a soil actinomycete . The production of abamectin is a complicated process and separation of two fractions is quite difficult . The commercial product contains more than 80% of B1a and less than 20% of B1b components . The main goal of the study was the identification and optimization of fermentation conditions to raise the production of abamectin from Egyptian S. avermitilis .

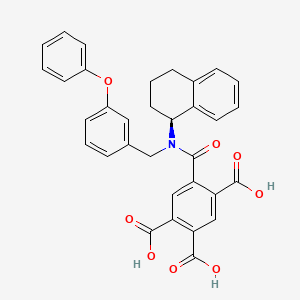

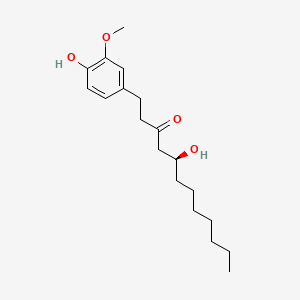

Molecular Structure Analysis

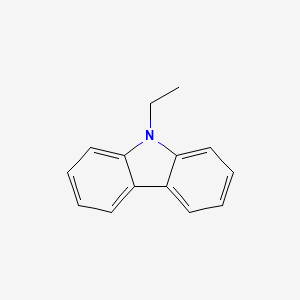

Abamectin is a mixture of avermectin B1a and avermectin B1b . The molecular formula of Abamectin is C48H72O14 .

Chemical Reactions Analysis

Abamectin degrades crop through both photochemical and oxidative reactions to 8,9-Z-isomer of B1 and other fractions . Only the metabolite 8,9-Z-avermectin B1 was found to be toxic .

Physical And Chemical Properties Analysis

Abamectin has a low aqueous solubility and is not volatile . It does not tend to be persistent in the environment .

Aplicaciones Científicas De Investigación

Environmental Impact and Toxicity

- Abamectin, primarily used as an insecticide, acaricide, and anthelmintic, has shown significant ecological effects. It poses risks of hepatotoxicity and nephrotoxicity in various organisms (El-Gendy et al., 2015).

- Its aquatic toxicity was evident in organisms like Daphnia similis, Chironomus xanthus, and Danio rerio, indicating potential ecological risks in contaminated water bodies (Novelli et al., 2012).

- A study highlighted its extreme toxicity to Daphnia magna and adverse effects on zebrafish and algae, making it a significant aquatic pollutant (Tišler & Kožuh Eržen, 2006).

Impact on Soil and Non-Target Species

- Research showed abamectin's sublethal toxicity to soil invertebrates, affecting the reproduction of species like springtails, enchytraeids, and earthworms, raising concerns about its impact on soil ecosystems (Diao et al., 2007).

- Its effects on the growth and reproduction of earthworms were significant, suggesting a potential impact on soil fertility and health (Jensen et al., 2007).

Molecular and Biochemical Effects

- Studies have delved into its molecular mechanisms, revealing how abamectin induces cytotoxicity via pathways like ROS, JNK, and ATM/ATR in various cells, providing insights into its mode of action at a cellular level (Liang et al., 2020).

- Abamectin's interaction with liver mitochondria suggests a potential mechanism for its hepatotoxicity, highlighting the risks to human and animal health (Zanoli et al., 2012).

Implications for Human and Animal Health

- Various studies have reported on abamectin's toxicological effects, including impacts on liver function and potential for causing diseases in animals and humans, stressing the need for cautious use and handling (Rodrigues et al., 2018).

- Its potential cytotoxic effects on human cells, such as in gastric cells, pose questions about its safety for non-target organisms and humans (Zhu et al., 2019).

Safety And Hazards

Abamectin has a highly oral toxicity to mammals and there is some evidence that it may induce negative reproduction effects at high doses . It is fatal if swallowed or inhaled . It causes serious eye irritation and is suspected of damaging fertility or the unborn child . It causes damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The enhancement of the production of abamectin is a big challenge with commercial and industrial importance, as its output is insufficient for human consumption . Future studies may identify abamectin degradation bacteria for soil remediation . The risk of plant diseases, such as bacterial wilt, may increase after short-term treatment at high concentrations of abamectin .

Propiedades

Número CAS |

71751-41-2 |

|---|---|

Nombre del producto |

Abamectin |

Fórmula molecular |

C95H142O28 |

Peso molecular |

873.1 g/mol |

Nombre IUPAC |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(4S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25?,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39?,40+,41-,42-,43+,44?,45+,47+,48+/m0/s1 |

Clave InChI |

IBSREHMXUMOFBB-CVSKBELMSA-N |

SMILES isomérico |

CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C.C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)OC)\C)O[C@]7(C4)C=C[C@@H]([C@H](O7)C(C)C)C)O |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

SMILES canónico |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C.CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |

Apariencia |

Solid powder |

Punto de ebullición |

717.52°C (rough estimate) |

melting_point |

150-155°C |

Pictogramas |

Flammable; Corrosive; Irritant; Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO; 0.007-0.01 mg l-1 (20 °C) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Abamectin, Affirm, Agri-Mek, Agrimek, Avid, Avid EC, Avomec, EPA Pesticide Chemical Code 122804, HSDB 6941, MK 0936, MK 936, Vertimec, Zephyr |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4,8-Bis(azocan-1-yl)-6-[bis(2-hydroxyethyl)amino]pyrimido[5,4-d][1,3]diazin-2-yl](2-hydroxyethyl)amino}ethan-1-ol](/img/structure/B1664215.png)

![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)